molecular formula C20H19ClN4O4 B14995680 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-nitrophenyl)-N-(propan-2-yl)acetamide

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-nitrophenyl)-N-(propan-2-yl)acetamide

Cat. No.: B14995680
M. Wt: 414.8 g/mol
InChI Key: ZJWHIGQCTGVTPB-UHFFFAOYSA-N
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Description

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-nitrophenyl)-N-(propan-2-yl)acetamide is a complex organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms. The compound also features a chlorophenyl group, a nitrophenyl group, and an acetamide group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-nitrophenyl)-N-(propan-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate nitrile oxide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Introduction of the chlorophenyl group: This step involves the reaction of the oxadiazole intermediate with a chlorophenyl derivative, often through a nucleophilic substitution reaction.

    Attachment of the nitrophenyl group: This can be done by reacting the intermediate with a nitrophenyl derivative under suitable conditions, such as in the presence of a catalyst or under reflux.

    Formation of the acetamide group: The final step involves the reaction of the intermediate with an acetamide derivative, often through an acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-nitrophenyl)-N-(propan-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution can be carried out using sodium hydroxide in water, while electrophilic substitution may require the use of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in the replacement of specific functional groups with new substituents.

Scientific Research Applications

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-nitrophenyl)-N-(propan-2-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-nitrophenyl)-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to specific receptors: The compound can bind to receptors on the surface of cells, triggering a cascade of intracellular signaling events.

    Inhibiting enzymes: It may inhibit the activity of specific enzymes, thereby affecting various biochemical pathways.

    Modulating gene expression: The compound can influence the expression of certain genes, leading to changes in cellular functions.

Comparison with Similar Compounds

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-nitrophenyl)-N-(propan-2-yl)acetamide can be compared with other similar compounds, such as:

    N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)-N-(propan-2-yl)acetamide: This compound has a methyl group instead of a nitro group, which may affect its chemical and biological properties.

    N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-aminophenyl)-N-(propan-2-yl)acetamide:

    N-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-nitrophenyl)-N-(propan-2-yl)acetamide: The substitution of a bromine atom for the chlorine atom can influence the compound’s chemical behavior and interactions.

These comparisons highlight the uniqueness of this compound and its potential advantages over similar compounds in various applications.

Properties

Molecular Formula

C20H19ClN4O4

Molecular Weight

414.8 g/mol

IUPAC Name

N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-nitrophenyl)-N-propan-2-ylacetamide

InChI

InChI=1S/C20H19ClN4O4/c1-13(2)24(19(26)11-14-3-9-17(10-4-14)25(27)28)12-18-22-20(23-29-18)15-5-7-16(21)8-6-15/h3-10,13H,11-12H2,1-2H3

InChI Key

ZJWHIGQCTGVTPB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1=NC(=NO1)C2=CC=C(C=C2)Cl)C(=O)CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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